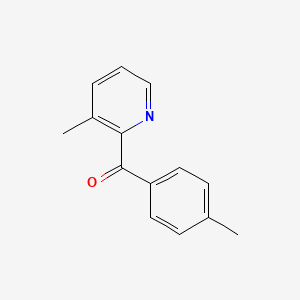

2-(4-Methylbenzoyl)-3-methylpyridine

Description

2-(4-Methylbenzoyl)-3-methylpyridine is a substituted pyridine derivative characterized by a 4-methylbenzoyl group at the 2-position and a methyl group at the 3-position of the pyridine ring. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

(4-methylphenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-5-7-12(8-6-10)14(16)13-11(2)4-3-9-15-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEFZZLMYVEVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101244573 | |

| Record name | (4-Methylphenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187164-16-4 | |

| Record name | (4-Methylphenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylbenzoyl)-3-methylpyridine typically involves the acylation of 3-methylpyridine with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

3-methylpyridine+4-methylbenzoyl chlorideAlCl32-(4-Methylbenzoyl)-3-methylpyridine

Industrial Production Methods: In an industrial setting, the production of 2-(4-Methylbenzoyl)-3-methylpyridine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylbenzoyl)-3-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or further to a hydrocarbon.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Alcohols or hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

2-(4-Methylbenzoyl)-3-methylpyridine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Methylbenzoyl)-3-methylpyridine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific context of its use.

Comparison with Similar Compounds

Notes and Considerations

- Synthetic Challenges : Steric hindrance from the 3-methyl group may complicate functionalization at adjacent positions.

- Bioactivity Optimization : Introducing electron-withdrawing groups (e.g., nitro or chloro) could enhance stability but may reduce solubility .

- Environmental Impact: Greener synthetic routes (e.g., using ethanol as a solvent) minimize ecological footprints .

Biological Activity

2-(4-Methylbenzoyl)-3-methylpyridine is a heterocyclic organic compound with the molecular formula C14H13NO and a molecular weight of 211.26 g/mol. This compound features a pyridine ring substituted with a 4-methylbenzoyl group at the 2-position and a methyl group at the 3-position. Its unique structure suggests potential biological activities, particularly in antimicrobial and enzyme modulation contexts.

The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of carboxylic acids or ketones | Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) |

| Reduction | Formation of alcohols or amines | Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) |

| Substitution | Formation of halogenated or nitrated derivatives | Halogens (e.g., bromine) in the presence of a catalyst |

Biological Activity

Research indicates that 2-(4-Methylbenzoyl)-3-methylpyridine exhibits significant biological activity. It has been investigated for its potential as an antibacterial agent and as a modulator of enzyme activity in various biochemical pathways. The structural characteristics of this compound contribute to its interaction with biological targets, although specific mechanisms of action are still under investigation.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. For instance, it has been evaluated against various bacterial strains, demonstrating effective inhibition. The mechanism may involve the compound's ability to interfere with bacterial enzyme systems or disrupt cell wall integrity.

Enzyme Modulation

2-(4-Methylbenzoyl)-3-methylpyridine also acts as an enzyme modulator. Studies have indicated that it can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases related to enzyme dysregulation.

Case Studies and Research Findings

- Antibacterial Activity : In a study assessing various pyridine derivatives, 2-(4-Methylbenzoyl)-3-methylpyridine was found to exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Mechanism of Action : Molecular docking studies suggest that the compound interacts with active sites of target enzymes through hydrogen bonding and π-π stacking interactions. This interaction may inhibit the enzymatic activity leading to reduced bacterial proliferation .

- Synthesis and Structural Analysis : The synthesis of this compound has been optimized using several methods, highlighting its versatility and potential applications in drug development . The structural analysis indicates that the presence of both the benzoyl and pyridine moieties enhances its bioactivity.

Q & A

Q. How can researchers optimize the synthesis of 2-(4-Methylbenzoyl)-3-methylpyridine while minimizing side reactions?

Methodological Answer: The synthesis of aryl-substituted pyridines often involves Friedel-Crafts acylation or oxidative cyclization. For 2-(4-Methylbenzoyl)-3-methylpyridine, a plausible route could involve coupling 3-methylpyridine with 4-methylbenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Key considerations include:

- Reaction Solvent : Use anhydrous dichloromethane to avoid hydrolysis of the acyl chloride .

- Temperature Control : Maintain 0–5°C during acyl chloride addition to prevent exothermic side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can isolate the product. Monitor purity via HPLC with a C18 column (UV detection at 254 nm).

Reference: Synthesis protocols for structurally related pyridine derivatives suggest analogous optimization steps .

Q. What spectroscopic techniques are critical for characterizing 2-(4-Methylbenzoyl)-3-methylpyridine?

Methodological Answer: A multi-technique approach is essential:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl groups at C3 and benzoyl at C2). Compare chemical shifts with density functional theory (DFT)-predicted values for validation .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragment patterns.

- X-ray Crystallography : If single crystals are obtainable, use SHELXL for refinement and PLATON for validation of geometric parameters (e.g., torsion angles, hydrogen bonding) .

Reference: Crystallographic validation protocols are detailed in .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for 2-(4-Methylbenzoyl)-3-methylpyridine’s receptor-binding affinity?

Methodological Answer: Discrepancies in binding data (e.g., from SPR vs. ITC assays) may arise from conformational flexibility or solvation effects. Use:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water) to assess stability of binding poses.

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for alternative protonation states or tautomers .

- Docking Validation : Cross-validate results with AutoDock Vina and Glide, using consensus scoring to identify robust binding modes.

Reference: Computational strategies for analogous benzoic acid derivatives are discussed in .

Q. What strategies mitigate challenges in crystallizing 2-(4-Methylbenzoyl)-3-methylpyridine for structural studies?

Methodological Answer: Poor crystallization may stem from molecular flexibility or weak intermolecular interactions. Strategies include:

- Co-crystallization : Add co-formers (e.g., nicotinamide) to enhance hydrogen-bond networks.

- High-Throughput Screening : Use a Crystal Gryphon robot to test 96 solvent/salt combinations.

- Low-Temperature Data Collection : Collect data at 100 K to reduce thermal motion artifacts. Refine with SHELXL, applying TWINABS for twinning correction if needed .

Reference: Crystallization of thiourea derivatives (e.g., ) provides insights into supramolecular design.

Q. How do researchers validate the biological activity of 2-(4-Methylbenzoyl)-3-methylpyridine against contradictory in vitro/in vivo results?

Methodological Answer: Address discrepancies via:

- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation.

- Proteomic Profiling : Identify off-target interactions via affinity chromatography coupled with LC-MS/MS.

- Pharmacokinetic Modeling : Integrate in vitro IC₅₀ data with allometric scaling to predict in vivo efficacy .

Reference: Pharmacological validation frameworks for pyridine-based compounds are outlined in .

Q. What green chemistry approaches can replace toxic reagents in synthesizing 2-(4-Methylbenzoyl)-3-methylpyridine?

Methodological Answer: Replace traditional Lewis acids (e.g., AlCl₃) with:

- Biocatalysts : Lipases or immobilized metal-organic frameworks (MOFs) for acylation.

- Microwave-Assisted Synthesis : Reduce reaction time and solvent volume by 50–70%.

- Oxidant Alternatives : Sodium hypochlorite (NaOCl) for oxidative steps, as demonstrated in triazolopyridine syntheses .

Reference: Green methodologies for heterocycles are detailed in .

Data Contradiction Analysis

Q. How to troubleshoot conflicting solubility data for 2-(4-Methylbenzoyl)-3-methylpyridine in polar vs. nonpolar solvents?

Methodological Answer: Contradictions may arise from polymorphic forms or hydration. Conduct:

- DSC/TGA : Identify polymorphs via melting point and decomposition profiles.

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures.

- Solubility Parameter Calculations : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

Reference: Thermodynamic analyses for related compounds are described in .

Collaborative Research Considerations

Q. What interdisciplinary approaches enhance the study of 2-(4-Methylbenzoyl)-3-methylpyridine’s mechanism of action?

Methodological Answer: Combine:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.